molecular formula C6H13N5 B8803843 N2,N2,6-trimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine

N2,N2,6-trimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No. B8803843
M. Wt: 155.20 g/mol
InChI Key: GFICWFZTBXUVIG-UHFFFAOYSA-N
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Patent
US08703940B2

Procedure details

A 4 L two neck flask charged with 662 g (4 mol) metformin HCl and 1600 mL MeOH was stirred with a magnetic bar at 750 rpm at room temperature with a water bath. To this suspension was added sodium hydroxide 160 g (4 mol) in 200 mL water through one dropping funnel. At the same time acetaldehyde 226 mL (4 mol) in 400 mL of MeOH in another funnel was added to the mixture. The addition of NaOH solution finished in 70 minutes whereas the addition of acetaldehyde finished in 100 minutes. Then, the reaction mixture was filtered through celite to remove the sodium chloride. The solution was concentrated to give a white solid that was extracted with 1.2 L of hot ethanol to give a suspension. After filtration, the ethanol solution was concentrated to give a pale yellow solid, 520 g, yield is 84%.
[Compound]
Name
two
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
226 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([N:6]=[C:7]([NH2:9])[NH2:8])=[NH:5])[CH3:3].Cl.[OH-].[Na+].[CH:13](=O)[CH3:14]>O.CO>[NH2:8][C:7]1[NH:6][C:4]([N:2]([CH3:3])[CH3:1])=[N:5][CH:13]([CH3:14])[N:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
two
Quantity
4 L
Type
reactant
Smiles
Name
Quantity
662 g
Type
reactant
Smiles
CN(C)C(=N)N=C(N)N.Cl
Name
Quantity
1600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
226 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred with a magnetic bar at 750 rpm at room temperature with a water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
EXTRACTION
Type
EXTRACTION
Details
that was extracted with 1.2 L of hot ethanol
CUSTOM
Type
CUSTOM
Details
to give a suspension
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the ethanol solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid, 520 g, yield is 84%

Outcomes

Product
Details
Reaction Time
100 min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08703940B2

Procedure details

A 4 L two neck flask charged with 662 g (4 mol) metformin HCl and 1600 mL MeOH was stirred with a magnetic bar at 750 rpm at room temperature with a water bath. To this suspension was added sodium hydroxide 160 g (4 mol) in 200 mL water through one dropping funnel. At the same time acetaldehyde 226 mL (4 mol) in 400 mL of MeOH in another funnel was added to the mixture. The addition of NaOH solution finished in 70 minutes whereas the addition of acetaldehyde finished in 100 minutes. Then, the reaction mixture was filtered through celite to remove the sodium chloride. The solution was concentrated to give a white solid that was extracted with 1.2 L of hot ethanol to give a suspension. After filtration, the ethanol solution was concentrated to give a pale yellow solid, 520 g, yield is 84%.
[Compound]
Name
two
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
226 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([N:6]=[C:7]([NH2:9])[NH2:8])=[NH:5])[CH3:3].Cl.[OH-].[Na+].[CH:13](=O)[CH3:14]>O.CO>[NH2:8][C:7]1[NH:6][C:4]([N:2]([CH3:3])[CH3:1])=[N:5][CH:13]([CH3:14])[N:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
two
Quantity
4 L
Type
reactant
Smiles
Name
Quantity
662 g
Type
reactant
Smiles
CN(C)C(=N)N=C(N)N.Cl
Name
Quantity
1600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
226 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred with a magnetic bar at 750 rpm at room temperature with a water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
EXTRACTION
Type
EXTRACTION
Details
that was extracted with 1.2 L of hot ethanol
CUSTOM
Type
CUSTOM
Details
to give a suspension
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the ethanol solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid, 520 g, yield is 84%

Outcomes

Product
Details
Reaction Time
100 min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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